prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate
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Overview
Description
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azido group, a carbamate group, and an allyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-azidopropylamine and 3-methylbutylamine. These intermediates are then reacted with prop-2-en-1-yl isocyanate under controlled conditions to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules. The carbamate group can interact with enzymes, potentially inhibiting their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl N-[(1S)-1-[(3-aminopropyl)carbamoyl]-3-methylbutyl]carbamate: Similar structure but with an amino group instead of an azido group.
Prop-2-en-1-yl N-[(1S)-1-[(3-hydroxypropyl)carbamoyl]-3-methylbutyl]carbamate: Similar structure but with a hydroxy group instead of an azido group.
Uniqueness
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is unique due to the presence of the azido group, which provides distinct reactivity and potential for bioorthogonal chemistry applications. This makes it particularly valuable for research in chemical biology and medicinal chemistry.
Properties
CAS No. |
1819970-39-2 |
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Molecular Formula |
C13H23N5O3 |
Molecular Weight |
297.4 |
Purity |
95 |
Origin of Product |
United States |
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